molecular formula C18H21N7O2S B2505491 1-(pyridin-3-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1049438-60-9

1-(pyridin-3-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine

Cat. No.: B2505491
CAS No.: 1049438-60-9
M. Wt: 399.47
InChI Key: AGGZHYYYLKJSJP-UHFFFAOYSA-N
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Description

1-(pyridin-3-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a synthetic chemical compound of interest in medicinal chemistry and antibacterial drug discovery. This molecule features a hybrid structure combining a piperazine core with a pyridinyl-sulfonamide group and a tetrazole moiety. While specific biological data for this exact compound is not available, its structural framework is highly significant. Recent research has identified pyridinyl sulfonyl piperazine compounds as a promising class of LpxH inhibitors, offering a novel mechanism of action against multidrug-resistant Gram-negative bacteria like E. coli and K. pneumoniae . Simultaneously, tetrazole derivatives are recognized for their diverse pharmacological profiles and are often used in pharmaceuticals as carboxylic acid bioisosteres to improve metabolic stability and bioavailability . The integration of these key pharmacophores into a single molecule makes this compound a valuable building block for researchers developing new therapeutic agents, particularly in the fields of infectious diseases and oncology. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2S/c1-15-4-6-16(7-5-15)25-18(20-21-22-25)14-23-9-11-24(12-10-23)28(26,27)17-3-2-8-19-13-17/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGZHYYYLKJSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(pyridin-3-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring, a pyridine sulfonamide moiety, and a tetrazole group. Its molecular formula is C16H20N6O2SC_{16}H_{20}N_{6}O_{2}S, with a molecular weight of approximately 364.43 g/mol.

Antitumor Activity

Research indicates that derivatives of piperazine compounds exhibit significant antitumor activity. For instance, studies have shown that similar sulfonamide-containing piperazines can inhibit the growth of various cancer cell lines, including colon cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Metabolic Effects

Preliminary studies suggest that compounds with similar structures may act as non-selective α-adrenoceptor antagonists. These compounds have demonstrated potential in improving metabolic profiles by reducing elevated glucose and triglyceride levels without significantly affecting blood pressure. This suggests a promising therapeutic role for metabolic disorders such as obesity and type 2 diabetes .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds highlight the importance of specific functional groups on biological activity. Modifications in the sulfonamide and piperazine regions can lead to variations in potency and selectivity against different biological targets. For example, substituting different aryl groups or altering the sulfonamide structure can enhance anticancer properties or metabolic benefits .

Case Studies

Several case studies have explored the effects of similar compounds:

  • Anticancer Studies : A series of piperazine derivatives were tested against colon cancer cell lines, showing IC50 values in the low micromolar range. The most potent analogs exhibited mechanisms involving apoptosis induction and cell cycle arrest .
  • Metabolic Studies : In animal models, administration of related piperazine derivatives resulted in significant reductions in plasma triglycerides and glucose levels without adverse effects on body weight or blood pressure. These findings support further investigation into their use for treating metabolic syndrome .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeKey Findings
AntitumorPiperazine DerivativesInhibition of colon cancer cell proliferation
Metabolic RegulationNon-selective α-Adrenoceptor AntagonistsReduction in glucose and triglyceride levels
SAR AnalysisSulfonamide-piperazine DerivativesVariations in potency based on structural modifications

Scientific Research Applications

Structural Formula

C18H22N6O2S\text{C}_{18}\text{H}_{22}\text{N}_{6}\text{O}_{2}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(pyridin-3-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine . For instance, analogs have been synthesized and evaluated for their activity against various cancer cell lines. In particular, the structural characteristics of the piperazine and tetrazole components play crucial roles in enhancing cytotoxicity against cancer cells.

Case Study: Cytotoxicity Evaluation

A study conducted on related compounds demonstrated significant cytotoxic effects against colon cancer cell lines, with IC50 values indicating potent activity. The structure-activity relationship (SAR) analysis suggested that modifications in the sulfonamide or piperazine moieties could further enhance efficacy .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives containing tetrazole and piperidine structures exhibit promising antibacterial and antifungal activities.

Data Table: Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1-(pyridin-3-ylsulfonyl)-4...Staphylococcus aureus16 µg/mL
1-(pyridin-3-ylsulfonyl)-4...Escherichia coli32 µg/mL
1-(pyridin-3-ylsulfonyl)-4...Candida albicans8 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Neurological Applications

There is emerging interest in the neuropharmacological properties of compounds featuring piperazine and tetrazole groups. Studies indicate that these compounds may exhibit anxiolytic or antidepressant effects.

Case Study: Neuropharmacological Screening

A recent investigation assessed the impact of similar compounds on anxiety-like behaviors in animal models. The results showed a significant reduction in anxiety levels, suggesting that modifications to the piperazine structure could enhance central nervous system activity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., p-tolyl, methoxy) on the tetrazole ring enhance stability and modulate electronic properties. The pyridin-3-ylsulfonyl group in the target compound offers superior polarity compared to methylsulfonyl or unsubstituted piperazine analogues .
  • Synthetic Routes : Sulfonylated tetrazoles like 3ae are synthesized via iron-catalyzed reactions (yield: 37–64%), suggesting scalable methods for the target compound .

Pharmacologically Relevant Piperazine Derivatives

Compound Name Core Structure Biological Activity Reference
Cyclizine (1-benzhydryl-4-methyl-piperazine) Benzhydryl-piperazine H1 antihistamine; anti-inflammatory
1-[(2E)-3-(Naphthalen-2-yl)but-2-en-1-yl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine Trifluoromethylphenyl-piperazine Anticancer (UHPLC purity: 98%)
1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine Oxazole-piperidine-piperazine Potential kinase inhibition (structural analogy)

Key Observations :

  • Bioactivity Trends : Piperazine derivatives with aromatic/hydrophobic substituents (e.g., naphthyl, trifluoromethyl) often exhibit CNS or anticancer activity, while sulfonamide groups (as in the target compound) may enhance solubility and target binding .
  • Anti-inflammatory Potential: Cyclizine analogues with substituted benzhydryl groups show acute anti-inflammatory effects in rodent models, suggesting that the p-tolyl-tetrazole in the target compound could similarly modulate inflammation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(pyridin-3-ylsulfonyl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine, and how can purity be optimized?

  • Methodological Answer : Multi-step synthesis is typically required. A common approach involves coupling a sulfonylated pyridine intermediate with a tetrazole-containing piperazine derivative via nucleophilic substitution or amide bond formation. Solvent selection (e.g., ethanol or dichloromethane) and temperature control (e.g., reflux at 80°C) are critical for yield optimization . Purification via column chromatography or recrystallization ensures >95% purity. Characterization using NMR (¹H/¹³C), IR, and mass spectrometry validates structural integrity .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to monitor phase transitions. Evaluate pH stability (e.g., 2–12 range) via HPLC to identify degradation products. Store the compound in inert atmospheres (argon) at −20°C to prevent hydrolysis of the sulfonyl or tetrazole groups .

Q. What are the primary biological activities associated with this compound’s structural motifs?

  • Methodological Answer : The piperazine core and tetrazole ring suggest potential antibacterial and anti-inflammatory properties. Perform in vitro assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) protocols. The sulfonyl group may enhance binding to enzymatic targets like cyclooxygenase-2 (COX-2) or kinases, which can be tested via enzymatic inhibition assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer : Systematically modify substituents on the pyridine (e.g., electron-withdrawing groups) and tetrazole (e.g., alkyl/aryl substitutions) to evaluate effects on potency and selectivity. Use parallel synthesis to generate derivatives, followed by high-throughput screening (HTS) against target proteins. Computational docking (e.g., AutoDock Vina) predicts binding affinities to receptors like CCR5 or GPCRs, guiding rational design .

Q. What strategies are effective for resolving contradictions in bioactivity data across different studies?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). Control for batch-to-batch variability by standardizing synthesis protocols and purity thresholds (>98%). Meta-analysis of existing data (e.g., PubChem BioAssay) identifies confounding factors like solvent choice (DMSO vs. saline) or cell line differences .

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer : Employ CRISPR-Cas9 gene editing to knock out putative targets (e.g., kinases) in cell lines and assess compound efficacy loss. Use fluorescent probes (e.g., FRET-based) to monitor real-time interactions with enzymes. For in vivo studies, radiolabel the compound (³H or ¹⁴C) to track biodistribution and metabolite formation .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer : Rodent models (rats/mice) are ideal for PK studies (oral bioavailability, half-life). Monitor plasma concentrations via LC-MS/MS. For toxicity, conduct acute/chronic dosing studies with histopathology and serum biomarkers (ALT, AST). Compare results to structurally similar piperazine derivatives with known safety profiles .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. The sulfonyl group may cause skin/eye irritation; neutralize spills with sodium bicarbonate. Store in airtight containers away from oxidizers to prevent hazardous reactions .

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